molecular formula C14H9FOS B14791536 8-Fluorodibenzo[b,e]thiepin-11(6H)-one

8-Fluorodibenzo[b,e]thiepin-11(6H)-one

Cat. No.: B14791536
M. Wt: 244.29 g/mol
InChI Key: QHSXWHBYKZRILY-UHFFFAOYSA-N
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Description

8-Fluorodibenzo[b,e]thiepin-11(6H)-one is a chemical compound belonging to the dibenzothiepin family. This compound is characterized by the presence of a fluorine atom at the 8th position and a ketone group at the 11th position on the dibenzothiepin backbone. Dibenzothiepins are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluorodibenzo[b,e]thiepin-11(6H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Dibenzothiepin Core: The dibenzothiepin core can be synthesized through a cyclization reaction involving a biphenyl derivative and a sulfur source.

    Ketone Formation: The ketone group at the 11th position can be introduced through an oxidation reaction using an oxidizing agent like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-Fluorodibenzo[b,e]thiepin-11(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Introduction of carboxylic acid or aldehyde groups

    Reduction: Formation of 8-Fluorodibenzo[b,e]thiepin-11-ol

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atom

Scientific Research Applications

8-Fluorodibenzo[b,e]thiepin-11(6H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 8-Fluorodibenzo[b,e]thiepin-11(6H)-one involves its interaction with specific molecular targets. The fluorine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7,8-Difluoro-6,11-dihydrodibenzo[b,e]thiepin-11-ol: A similar compound with two fluorine atoms and an alcohol group.

    Dibenzothiepin-11-one: Lacks the fluorine atom but has a similar core structure.

    8-Chlorodibenzo[b,e]thiepin-11(6H)-one: Contains a chlorine atom instead of fluorine.

Uniqueness

8-Fluorodibenzo[b,e]thiepin-11(6H)-one is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H9FOS

Molecular Weight

244.29 g/mol

IUPAC Name

8-fluoro-6H-benzo[c][1]benzothiepin-11-one

InChI

InChI=1S/C14H9FOS/c15-10-5-6-11-9(7-10)8-17-13-4-2-1-3-12(13)14(11)16/h1-7H,8H2

InChI Key

QHSXWHBYKZRILY-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)C3=CC=CC=C3S1

Origin of Product

United States

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